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Compound of Interest

Compound Name: AA 193

Cat. No.: B10782562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of AMG 193 with other

emerging MTA-cooperative PRMT5 inhibitors. The information is compiled from publicly

available preclinical and clinical data to support independent verification and further research.

Executive Summary
AMG 193 is a first-in-class, orally bioavailable, MTA-cooperative PRMT5 inhibitor

demonstrating significant anti-tumor activity in preclinical models and promising clinical efficacy

in patients with MTAP-deleted solid tumors.[1][2] The therapeutic strategy leverages the

concept of synthetic lethality, where the homozygous deletion of the MTAP gene, occurring in

approximately 10-15% of cancers, leads to an accumulation of MTA.[2] This accumulation

creates a dependency on the remaining PRMT5 activity, making these tumors exquisitely

sensitive to PRMT5 inhibition. AMG 193 selectively targets the MTA-bound PRMT5 complex,

leading to potent and selective killing of cancer cells with MTAP deletion while sparing normal

tissues.[1][3] This guide compares AMG 193 with other notable MTA-cooperative PRMT5

inhibitors in clinical development, namely MRTX1719 and TNG908.

Mechanism of Action: MTA-Cooperative PRMT5
Inhibition
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The core mechanism of action for AMG 193 and its alternatives revolves around the specific

inhibition of PRMT5 in the context of MTAP deficiency.
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Caption: Signaling pathway of MTA-cooperative PRMT5 inhibition in MTAP-deleted cancer

cells.
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The following tables summarize the in vitro and in vivo preclinical data for AMG 193 and its

comparators.

In Vitro Cell Viability
Compound

Cell Line
(MTAP status)

IC50 (nM)
Selectivity
(WT/null)

Reference

AMG 193 HCT116 (null) 100 ~40x [4]

HCT116 (WT) >4000 [4]

MRTX1719 HCT116 (null) 12 >70x [5]

HCT116 (WT) 890 [5]

Panel (null) 90 (median) ~24x [3]

Panel (WT) 2200 (median) [3]

TNG908
Cancer cell line

panel (null)
110 (IC50) 15x [6][7]

Cancer cell line

panel (WT)
-

In Vivo Tumor Growth Inhibition
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Compound
Xenograft
Model

Dosing
Tumor Growth
Inhibition (TGI)

Reference

AMG 193

NSCLC,

Pancreatic,

Esophageal CDX

& PDX (MTAP-

null)

Oral, once-daily
Robust anti-

tumor activity
[4]

MRTX1719

LU99 Lung

Cancer

Xenograft

(MTAP-null)

100 mg/kg, q.d.,

oral
Significant TGI [5]

HCT116 (MTAP-

null)

50-100 mg/kg,

q.d., oral

Dose-dependent

TGI
[5]

Mesothelioma

PDX models
Oral

Dose-dependent

TGI
[3]

TNG908

Multiple MTAP-

deleted xenograft

models

Oral

Strong anti-tumor

activity, including

regressions

[7]

GBM orthotopic

model
Oral

Near tumor

stasis, increased

median survival

by 3-fold

[8]

Clinical Trial Data
This section presents a comparison of the available clinical data for AMG 193 and its

alternatives.

AMG 193 (NCT05094336) - Phase 1 Dose-
Exploration/Expansion
Objective Response Rate (ORR) in Patients Treated at Active Doses (n=76)[2]
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Tumor Type

Confirmed
Partial
Response
(PR)

Unconfirme
d PR

Stable
Disease
(SD)

Progressive
Disease
(PD)

Not
Evaluable
(NE)

Non-Small

Cell Lung

Cancer

(n=17)

2 3 6 3 3

Pancreatic

Ductal

Adenocarcino

ma (n=23)

2 3 4 8 6

Biliary Tract

Cancer

(n=19)

2 0 8 3 6

Esophageal/

Gastric

Cancer (n=6)

1 1 2 2 0

Overall ORR

(at active

doses, n=42)

21.4%

Safety Profile: Favorable, with no clinically significant myelosuppression. The most common

treatment-related adverse events were nausea, fatigue, and vomiting.[6][9]

MRTX1719 (NCT05245500) - Phase 1/2
Early Clinical Activity: As of June 2023, in 18 evaluable patients with MTAP-deleted solid

tumors treated at doses of 100mg QD or greater, six confirmed objective responses were

observed.[5] Responses were seen in melanoma, gallbladder adenocarcinoma,

mesothelioma, non-small cell lung cancer, and malignant peripheral nerve sheath tumors.

[10]
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Safety Profile: Well-tolerated with no dose-limiting toxicities observed up to 400mg QD.

Notably, no dose-limiting adverse events associated with first-generation PRMT5 inhibitors

(thrombocytopenia, anemia, or neutropenia) were reported.[1][5]

TNG908 (NCT05275478) - Phase 1/2
Clinical Development: While showing efficacy in non-CNS tumors, the development for

glioblastoma was halted due to disappointing results, with no partial responses observed in

23 patients.[11] Enrollment in the trial for other solid tumors is ongoing.

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent

verification.

Cell Viability Assay
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1. Seed cancer cells (MTAP-null and WT)
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2. Treat with serial dilutions of
PRMT5 inhibitor for 5-10 days

3. Add CellTiter-Glo® reagent

4. Incubate to stabilize luminescent signal

5. Measure luminescence with a plate reader

6. Normalize data to vehicle control and
calculate IC50 values
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Caption: Workflow for a typical cell viability assay.

Protocol Details:

Cell Seeding: Seed cells at an appropriate density (e.g., 1,000-5,000 cells/well) in 96-well

plates and allow them to adhere overnight.

Drug Preparation: Prepare a serial dilution of the PRMT5 inhibitor in culture medium.

Treatment: Replace the medium in the cell plates with the drug-containing medium. Include a

vehicle-only control (e.g., DMSO).
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Incubation: Incubate the plates for the desired duration (e.g., 5, 6, or 10 days).[5][10]

Luminescence Measurement: Use a commercial kit such as CellTiter-Glo® (Promega)

according to the manufacturer's instructions. This assay quantifies ATP, which is indicative of

metabolically active cells.

Data Analysis: Plot the luminescence signal against the drug concentration and fit the data to

a dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

1. Subcutaneously implant
MTAP-deleted cancer cells

into immunocompromised mice

2. Allow tumors to reach
a palpable size (e.g., 100-200 mm³)

3. Randomize mice into
treatment and vehicle control groups

4. Administer PRMT5 inhibitor
(e.g., oral gavage, daily)

5. Monitor tumor volume and
body weight regularly

6. Euthanize mice at endpoint and
collect tumors for analysis

Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft study.

Protocol Details:

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).

Cell Preparation: Resuspend cancer cells in a suitable medium, optionally with Matrigel, for

subcutaneous injection.

Tumor Measurement: Measure tumor dimensions with calipers and calculate the volume

(e.g., Volume = 0.5 x Length x Width²).

Drug Formulation: Formulate the PRMT5 inhibitor in a vehicle suitable for the chosen route

of administration (e.g., oral gavage).

Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed

for further analysis, such as Western blotting for pharmacodynamic markers.

Symmetric Dimethylarginine (SDMA) Level Measurement
(Western Blot)
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Protocol Details:

Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer with protease and

phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate with a primary antibody specific for SDMA.

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

Detection: Use a chemiluminescent substrate to visualize the protein bands.

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-

actin).

Conclusion
AMG 193 has demonstrated a compelling profile as a selective, MTA-cooperative PRMT5

inhibitor with significant anti-tumor activity in preclinical models and encouraging efficacy in

early clinical trials for MTAP-deleted cancers. Its mechanism of action offers a clear therapeutic

rationale for this genetically defined patient population. Comparative analysis with other MTA-

cooperative PRMT5 inhibitors, such as MRTX1719 and TNG908, suggests a promising class

effect, although with potential differences in potency, selectivity, and clinical trajectory. The

provided experimental protocols offer a framework for the independent verification and further

investigation of these promising anti-cancer agents. Continued clinical development and

comparative studies will be crucial to fully elucidate the therapeutic potential of AMG 193 and

its alternatives in the treatment of MTAP-deleted solid tumors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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